5-methyl-1H-pyrazolo[3,4-b]pyridine-1-carbonitrile
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Overview
Description
5-methyl-1H-pyrazolo[3,4-b]pyridine-1-carbonitrile is a heterocyclic compound that belongs to the family of pyrazolopyridines. . The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with a methyl group at the 5-position and a cyano group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1H-pyrazolo[3,4-b]pyridine-1-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate under basic conditions to form the pyrazolopyridine core . The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
5-methyl-1H-pyrazolo[3,4-b]pyridine-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The cyano group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-methyl-1H-pyrazolo[3,4-b]pyridine-1-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. For instance, as a TRK inhibitor, the compound binds to the kinase domain of the receptor, preventing its activation and subsequent signal transduction. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: Lacks the methyl and cyano groups.
5-cyano-1H-pyrazolo[3,4-b]pyridine: Similar structure but without the methyl group.
5-methyl-1H-pyrazolo[3,4-b]pyridine: Similar structure but without the cyano group.
Uniqueness
5-methyl-1H-pyrazolo[3,4-b]pyridine-1-carbonitrile is unique due to the presence of both the methyl and cyano groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties .
Properties
Molecular Formula |
C8H6N4 |
---|---|
Molecular Weight |
158.16 g/mol |
IUPAC Name |
5-methylpyrazolo[3,4-b]pyridine-1-carbonitrile |
InChI |
InChI=1S/C8H6N4/c1-6-2-7-4-11-12(5-9)8(7)10-3-6/h2-4H,1H3 |
InChI Key |
RNGXPQDFLUSCNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N=C1)N(N=C2)C#N |
Origin of Product |
United States |
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